molecular formula C8H5Br2FO B1351154 2,2-Dibromo-1-(4-fluorophenyl)ethanone CAS No. 7542-64-5

2,2-Dibromo-1-(4-fluorophenyl)ethanone

Cat. No. B1351154
CAS RN: 7542-64-5
M. Wt: 295.93 g/mol
InChI Key: XFFGHBAVJPOWDG-UHFFFAOYSA-N
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Description

“2,2-Dibromo-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2FO . It is also known by other names such as “2,2-DIBROMO-4’-FLUOROACETOPHENONE”, “ALPHA,ALPHA-DIBROMO-4-FLUOROACETOPHENONE”, and "2,2-Dibromo-4-fluoroacetophenone" .


Molecular Structure Analysis

The molecular structure of “2,2-Dibromo-1-(4-fluorophenyl)ethanone” consists of a ketone group attached to a carbon atom, which is also attached to two bromine atoms and a 4-fluorophenyl group . The InChI string for this compound is “InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H” and the canonical SMILES string is "C1=CC(=CC=C1C(=O)C(Br)Br)F" .


Physical And Chemical Properties Analysis

“2,2-Dibromo-1-(4-fluorophenyl)ethanone” has a molecular weight of 295.93 g/mol . Other computed properties include a XLogP3 of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 295.86707 g/mol, a monoisotopic mass of 293.86912 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and a complexity of 164 .

Scientific Research Applications

Structural Analysis and Molecular Interaction

  • Molecular Structure Analysis : The compound demonstrates significant structural characteristics, such as planarity and specific angular orientations, which are crucial in crystallography and molecular modeling (H. Abdel‐Aziz et al., 2012).

  • Molecular Docking Studies : It is used in molecular docking studies to understand its interaction with biological targets. For instance, certain derivatives exhibit potential as anti-neoplastic agents, indicating their relevance in cancer research (Y. Mary et al., 2015).

Synthesis and Chemical Transformation

  • Synthesis of Derivatives : The compound serves as an intermediate in synthesizing various biologically active derivatives, demonstrating its versatility in organic synthesis (M. Nagamani et al., 2018).

  • Synthesis Methods : Research has explored different methods of synthesizing derivatives, such as sonochemical methods, highlighting its importance in advancing synthetic chemistry techniques (K. J. Jarag et al., 2011).

Biological Applications

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showcasing its potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).

  • Potential in Anti-inflammatory Medications : Some derivatives have shown significant anti-inflammatory activity, indicating its potential in creating new anti-inflammatory drugs (N. Karande & L. Rathi, 2017).

Electronic and Optical Properties

  • Nonlinear Optical Properties : Studies have explored its role in nonlinear optics, making it relevant in the field of photonic and electronic materials (Y. Mary et al., 2015).

  • Solid-State Fluorescence : It has applications in tuning solid-state fluorescence, contributing to research in material science and sensor development (Baoli Dong et al., 2012).

Miscellaneous Applications

  • Electrochemical Studies : Research has included the compound in electrochemical studies, indicating its utility in understanding electrochemical properties of materials (Lan‐Qin Chai et al., 2017).

  • Biological Activity Enhancement : It is also used in the synthesis of novel compounds aimed at enhancing biological activities, showing its application in medicinal chemistry (K. Sarac et al., 2020).

properties

IUPAC Name

2,2-dibromo-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFGHBAVJPOWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382540
Record name 2,2-dibromo-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-fluorophenyl)ethanone

CAS RN

7542-64-5
Record name 2,2-dibromo-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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